REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[Mg]Cl.Cl[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1.CC1(P(C(C)(C)C)C(C)(C)C)C(C2C=CC=CC=2)(C2C=CC=CC=2)C1.O.C1COCC1>[O:24]([C:21]1[CH:22]=[CH:23][C:18]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:19][CH:20]=1)[CH3:25] |f:3.4|
|
Name
|
[PdCl(π-allyl)]2
|
Quantity
|
23.1 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
89 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
xylenes
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)OC
|
Name
|
solution
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
two-necked, round bottomed flask equipped a gas inlet
|
Type
|
CUSTOM
|
Details
|
the flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
to prepare a catalyst solution
|
Type
|
CUSTOM
|
Details
|
thermometer, and a gas inlet was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
WASH
|
Details
|
lower, and then the dropping funnel was washed with dehydrated xylenes (11 mL)
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated off
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give solid residue
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite pad
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from toluene/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O(C)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: PERCENTYIELD | 93.3% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |